molecular formula C15H13NOS B188892 2,3-Diphenyl-4-thiazolidinone CAS No. 29291-15-4

2,3-Diphenyl-4-thiazolidinone

Cat. No.: B188892
CAS No.: 29291-15-4
M. Wt: 255.3 g/mol
InChI Key: DQIBOSWPDZUOKX-UHFFFAOYSA-N
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Description

2,3-Diphenyl-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring with two phenyl groups attached at the 2 and 3 positions. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The thiazolidinone scaffold is known for its versatility and has been extensively studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diphenyl-4-thiazolidinone can be synthesized through various methods. One common approach involves the reaction of benzyl alcohol, aniline, and thioglycolic acid. This reaction can be carried out using conventional heating without the use of solvents or catalysts, resulting in high yields and shorter reaction times . Another method involves the use of microwave irradiation, ultrasound, or sonochemical synthesis, which also provides high yields and efficient reaction conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of organometallic catalysts and solvents to optimize the reaction conditions. The use of concentrated sunlight fluorescence has also been explored as an eco-friendly approach to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-4-thiazolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiazolidinone ring and the phenyl groups, which provide multiple reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can lead to various substituted thiazolidinone derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-4-thiazolidinone involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2,3-Diphenyl-4-thiazolidinone can be compared with other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its dual phenyl substitution, which imparts distinct chemical and biological properties compared to other thiazolidinone derivatives.

Properties

IUPAC Name

2,3-diphenyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIBOSWPDZUOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307450
Record name 2,3-Diphenyl-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29291-15-4
Record name 2,3-Diphenyl-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29291-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinone, 2,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029291154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diphenyl-4-thiazolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diphenyl-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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